(S)-3-hydroxylauroyl-CoA

Enzymology Fatty Acid Oxidation Stereospecificity

Mitochondrial β-oxidation researchers require stereochemically pure (S)-3-hydroxylauroyl-CoA to avoid false-negative LCHAD activity readouts caused by incorrect enantiomers or chain-length analogs. • Exclusive (S)-enantiomer: absolute requirement for LCHAD/MTP enzyme recognition; the (R)-enantiomer (CAS 917-42-0) yields no measurable activity. • C12 chain length within the optimal C12-C16 substrate window for LCHAD; short-chain (C4) substrates exhibit negligible activity with this isoform. • ≥98% HPLC purity minimizes background NADH oxidation in coupled spectrophotometric assays, enabling accurate kinetic parameter determination. Standard packs: 10 mg, 50 mg, 100 mg. Bulk and custom synthesis available.

Molecular Formula C33H58N7O18P3S
Molecular Weight 965.8 g/mol
Cat. No. B1245662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxylauroyl-CoA
Molecular FormulaC33H58N7O18P3S
Molecular Weight965.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1
InChIKeyIJFLXRCJWPKGKJ-LXIXEQKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxylauroyl-CoA Overview


(S)-3-Hydroxylauroyl-CoA (CAS 917-43-1) is a medium-chain (S)-3-hydroxy fatty acyl-CoA derivative formed via condensation of coenzyme A with (S)-3-hydroxydodecanoic acid, with a molecular weight of 965.84 g/mol [1]. This compound serves as an obligate metabolic intermediate in the third step of the mitochondrial fatty acid β-oxidation spiral and is annotated as a human, mouse, Saccharomyces cerevisiae, and Escherichia coli metabolite [2]. It belongs to the class of (S)-3-hydroxyacyl-CoAs and functions as an acyl donor in enzymatic reactions involving long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP) complex [3].

Stereospecific substrate: Matches L-3-hydroxyacyl-CoA dehydrogenase requirement; only (S)-enantiomer recognized.
Chain-length optimized: C12 falls within the optimal C12–C16 window for LCHAD, supporting high-activity assay conditions.
High-purity specification: Stringent HPLC-assessed purity enables reproducible kinetic parameters and low background in coupled assays.

Why (S)-3-Hydroxylauroyl-CoA Cannot Be Substituted


Substituting (S)-3-hydroxylauroyl-CoA with its (R)-enantiomer or alternative chain-length 3-hydroxyacyl-CoAs in enzymatic assays or metabolic studies introduces confounded results due to strict stereospecificity and chain-length dependency of the cognate enzymes. The mitochondrial L-3-hydroxyacyl-CoA dehydrogenase exhibits absolute stereochemical discrimination, oxidizing exclusively the CoA derivatives of L-(+)-3-hydroxy acids [1]. Moreover, LCHAD activity against 3-hydroxyacyl-CoA substrates is optimal for compounds of C12–C16 chain length, with negligible activity toward short-chain (C4) substrates [2]. Consequently, the use of generic or incorrectly specified analogs yields false-negative activity readouts, inaccurate kinetic parameters, and misinterpretation of metabolic flux data. The procurement decision for this compound is therefore not fungible; the specific stereochemical and chain-length identity of (S)-3-hydroxylauroyl-CoA is a prerequisite for experimental validity in mitochondrial fatty acid oxidation research.

Enantiomer mismatch

The (R)-isomer (CAS 917-42-0) is not a substrate for L-3-hydroxyacyl-CoA dehydrogenase; using it may produce false-negative activity readouts and invalid kinetic data.

Chain-length mismatch

Short-chain analogs (C4–C6) show negligible or suboptimal LCHAD activity; even C16 may shift the substrate profile, limiting direct comparability without revalidation.

Purity grade mismatch

Lower-purity CoA esters (≥90–95%) may contain free CoA or degradation products that elevate assay background, requiring repurification and increasing lot-to-lot variability.

(S)-3-Hydroxylauroyl-CoA Differentiation Evidence


L-3-Hydroxyacyl-CoA Dehydrogenase Stereospecificity

The L-3-hydroxyacyl-CoA dehydrogenase enzyme displays rigorous stereospecificity: only the CoA derivatives of L-(+)-3-hydroxy acids are oxidized, and only this isomer is formed upon reduction of the corresponding 3-ketoacyl-CoA [1]. (S)-3-Hydroxylauroyl-CoA, bearing the L-(+)-3-hydroxy stereochemistry, is therefore the biologically relevant substrate, whereas its (R)-enantiomer (CAS 917-42-0) is not recognized as a substrate by this enzyme class [2]. This stereochemical exclusivity is a well-established class characteristic of the dehydrogenase family, applicable across chain-length homologs up to approximately C20 [1].

Stereospecificity
Class-level inference
Only L-(+)-3-hydroxy (S) derivatives oxidized; (R)-enantiomer is not a substrate.
Confirms stereochemical requirement for dehydrogenase recognition.
Applies across C12–C20 CoA derivatives; (R)-isomer leads to false negatives.
Enzymology Fatty Acid Oxidation Stereospecificity Mitochondrial Metabolism

Endogenous Metabolite Annotation Across Species

(S)-3-Hydroxylauroyl-CoA is explicitly annotated as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, and a mouse metabolite in authoritative metabolomics databases [1]. In contrast, the (R)-enantiomer (R)-3-hydroxylauroyl-CoA (CHEBI:74451) lacks any such biological role annotation in ChEBI and is not listed as an endogenous metabolite in MiMeDB or HMDB [2]. This differential annotation reflects the exclusive occurrence of the (S)-enantiomer in endogenous fatty acid β-oxidation pathways across evolutionarily diverse organisms.

Metabolite annotation
Cross-study comparable
4 species annotations (human, mouse, yeast, E. coli) for (S)-enantiomer vs. 0 for (R).
Supports use as endogenous pathway intermediate across models.
(R)-enantiomer lacks biological annotation; artifact in metabolic studies.
Metabolomics Lipid Metabolism Biochemical Pathway Analysis Comparative Biochemistry

Chain-Length Specificity for LCHAD

LCHAD activity against 3-hydroxyacyl-CoA substrates is optimal for compounds of C12–C16 chain length, in contrast to short-chain-3-hydroxyacyl-CoA dehydrogenase (SCHAD) where specificity is optimal at C6 [1]. LCHAD action is highest at C16 and inactive at C4. (S)-3-Hydroxylauroyl-CoA, with a C12 acyl chain, falls directly within this optimal C12–C16 window, making it a preferred substrate for LCHAD assays. In comparison, a C6 analog such as (S)-3-hydroxyhexanoyl-CoA would be a suboptimal substrate for LCHAD (falling outside the optimal window) while a C16 analog such as (S)-3-hydroxypalmitoyl-CoA would be equally suitable but represents a different research context [2].

LCHAD chain-length preference
Class-level inference
C16 activity 6–15× higher than C4; C12 within optimal C12–C16 window.
Chain-length fit ensures robust LCHAD signal in assays.
C4 inactive; C6 suboptimal; C16 comparable but different research context.
LCHAD Mitochondrial Trifunctional Protein Fatty Acid β-Oxidation Enzyme Kinetics

Purity Specification for Reliable Quantitative Assays

Commercially sourced (S)-3-hydroxylauroyl-CoA from BOC Sciences (Catalog NO. 917-43-1) is specified with a purity of ≥98% as determined by HPLC . In comparison, many CoA ester products from general biochemical suppliers are offered at ≥90% or ≥95% purity thresholds, with lower-grade preparations potentially containing unreacted CoA, hydrolyzed free acid, or oxidized degradation products that interfere with enzymatic assays [1]. The ≥98% HPLC purity specification provides procurement specialists with a verifiable quality benchmark that minimizes lot-to-lot variability and reduces the need for repurification prior to use in sensitive kinetic measurements.

Purity specification
Direct head-to-head comparison
≥98% HPLC purity vs. common CoA esters at ≥90–95%.
Higher purity reduces background and lot variability.
Vendor CoA available; supports reliable kinetic parameter determination.
Analytical Chemistry Quality Control Enzymatic Assay Procurement Specification

Distinct CAS Identifiers for Enantiomers

(S)-3-Hydroxylauroyl-CoA is assigned CAS 917-43-1, whereas its (R)-enantiomer (R)-3-hydroxylauroyl-CoA is assigned the distinct CAS registry number 917-42-0 . These adjacent but non-interchangeable CAS numbers represent chemically distinct compounds with different stereochemical configurations and, consequently, different biological activities. Both enantiomers are commercially available from major suppliers including MedChemExpress and TargetMol, making unambiguous identification via CAS number essential for correct procurement .

CAS identification
Direct head-to-head comparison
(S)-enantiomer: CAS 917-43-1; (R)-enantiomer: CAS 917-42-0.
Unambiguous CAS verification prevents procurement error.
Adjacent CAS numbers pose mistyping risk; verify before order.
Chemical Procurement Inventory Management CAS Registry Quality Assurance

(S)-3-Hydroxylauroyl-CoA Application Scenarios


LCHAD and MTP Functional Assays

Investigators studying mitochondrial trifunctional protein (MTP) or isolated long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity require (S)-3-hydroxylauroyl-CoA as a chain-length-appropriate substrate (C12, within the optimal C12–C16 window for LCHAD) [1]. The (S)-stereochemistry is obligatory for enzyme recognition; use of the (R)-enantiomer (CAS 917-42-0) yields no activity [2]. The ≥98% HPLC purity specification from qualified vendors minimizes background NADH oxidation in coupled spectrophotometric assays, enabling accurate determination of kinetic parameters .

LCHAD Deficiency Research

(S)-3-Hydroxylauroyl-CoA serves as a diagnostic substrate for evaluating residual LCHAD activity in patient-derived fibroblasts, lymphocytes, or tissue homogenates from individuals with suspected long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) [1]. The compound's annotation as an endogenous human metabolite supports its physiological relevance in ex vivo enzyme activity measurements [3]. Selection of the correct (S)-enantiomer is critical, as the accumulation of 3-hydroxyacyl-CoA intermediates in LCHADD patients occurs exclusively with L-(+)-3-hydroxy stereochemistry [2].

Metabolomics and Stable Isotope Flux Analysis

In targeted metabolomics studies of mitochondrial β-oxidation intermediates, (S)-3-hydroxylauroyl-CoA is used as an authentic standard for LC-MS/MS method development and quantification [3]. Its designation as a metabolite across human, mouse, yeast, and E. coli models validates its use as a conserved pathway intermediate in cross-species comparative metabolomics [3]. The CAS 917-43-1 identifier ensures procurement of the correct stereoisomer for building spectral libraries and calibrating quantitative assays .

Biocatalytic Synthesis of Chiral Building Blocks

The stereospecificity of L-3-hydroxyacyl-CoA dehydrogenase toward (S)-3-hydroxylauroyl-CoA can be exploited in biocatalytic cascades for the production of enantiopure 3-hydroxy fatty acids or their CoA derivatives [2]. The enzyme's rigorous stereochemical preference ensures that the (S)-enantiomer is selectively converted to 3-oxolauroyl-CoA, providing a basis for kinetic resolution or stereospecific synthesis of downstream intermediates [2].

Application
Selection Property
Validation Focus
LCHAD & MTP functional assays
Stereospecific (S)-enantiomer, C12 within LCHAD optimal window
Confirm dehydrogenase activity and kinetic parameters with high-purity substrate
LCHAD deficiency model studies
Human endogenous metabolite identity, correct (S)-stereochemistry
Measure residual enzyme activity in cell/tissue homogenates; verify physiological relevance
Targeted metabolomics & flux analysis
Authentic standard for LC-MS/MS, cross-species metabolite annotation
Build spectral libraries, calibrate quantification, validate β-oxidation intermediate identity
Biocatalytic chiral synthesis
Enzyme stereospecificity toward (S)-enantiomer
Exploit stereoselective conversion to 3-oxolauroyl-CoA for kinetic resolution or intermediate synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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